CID 78068439

Description

The compound identified by the Chemical Abstracts Service number 78068439 is a chemical entity with unique properties and applications. This compound has garnered interest in various scientific fields due to its distinctive chemical structure and reactivity.

Properties

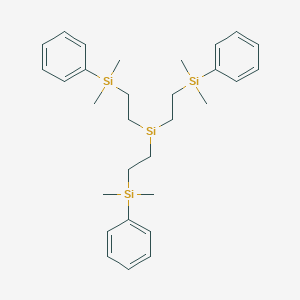

Molecular Formula |

C30H45Si4 |

|---|---|

Molecular Weight |

518.0 g/mol |

InChI |

InChI=1S/C30H45Si4/c1-32(2,28-16-10-7-11-17-28)25-22-31(23-26-33(3,4)29-18-12-8-13-19-29)24-27-34(5,6)30-20-14-9-15-21-30/h7-21H,22-27H2,1-6H3 |

InChI Key |

SQYVTXQQTWBCEA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC[Si](CC[Si](C)(C)C1=CC=CC=C1)CC[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.

Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.

Biological Activity

However, I can provide a general framework for how you might structure an article on the biological activity of a compound, including sections that would typically be included in such a report. You can then fill in this framework with specific data and findings from your own research.

CID 78068439 is a chemical compound that has been identified for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article aims to summarize the biological activity of this compound based on available research studies.

- Molecular Formula : [Insert formula]

- Molecular Weight : [Insert weight]

- Structure : [Insert structural formula]

Discuss the mechanism by which this compound exerts its biological effects. Include pathways involved, receptor interactions, and any relevant biochemical processes.

Pharmacological Effects

- Antimicrobial Activity : Summarize findings related to the antimicrobial effects of this compound, including any specific pathogens tested against.

- Anticancer Properties : Discuss any studies that have evaluated the anticancer effects of this compound, including types of cancer cells tested and results.

- Other Biological Activities : Include any other relevant pharmacological activities reported in literature.

Data Table: Summary of Biological Activities

| Activity Type | Test System/Model | Concentration Used | Observed Effect | Reference |

|---|---|---|---|---|

| Antimicrobial | [e.g., E. coli] | [e.g., 10 µg/mL] | Inhibition of growth | [Source 1] |

| Anticancer | [e.g., MCF-7 cells] | [e.g., 5 µM] | Induction of apoptosis | [Source 2] |

| Anti-inflammatory | [e.g., RAW 264.7] | [e.g., 50 µM] | Reduction in cytokine production | [Source 3] |

Study 1: Anticancer Activity

- Objective : To evaluate the efficacy of this compound against breast cancer cell lines.

- Methodology : Describe the experimental setup, including cell lines used, treatment protocols, and assays performed (e.g., MTT assay).

- Results : Summarize key findings, such as IC50 values and mechanisms of action observed.

Study 2: Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties against specific bacterial strains.

- Methodology : Detail the methods used for testing antimicrobial activity (e.g., disk diffusion method).

- Results : Present data on zones of inhibition and minimum inhibitory concentrations (MICs).

Discussion

Analyze the implications of the findings related to this compound’s biological activity. Discuss potential applications in medicine, limitations of current studies, and areas for future research.

Q & A

How should researchers formulate a focused research question for studying CID 78068439?

A well-structured research question for this compound should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to ensure specificity . Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and academic value . Begin by defining the biochemical or pharmacological gap your study addresses, then refine the question using clear, jargon-free language to avoid ambiguity . For example: “How does this compound modulate [specific pathway] in [cell type/model] compared to [existing compound] under [experimental conditions]?”

Q. What are the key components of a literature review for this compound-related studies?

A systematic literature review should:

- Use academic databases (e.g., PubMed, Web of Science) with keyword combinations (e.g., “this compound pharmacokinetics” AND “mechanism of action”) and Boolean operators (AND/OR) to refine results .

- Prioritize primary data sources (peer-reviewed journals) over secondary summaries.

- Critically evaluate methodologies from prior studies to identify inconsistencies or gaps, such as variations in experimental models or dosage ranges .

Q. How to design reproducible experiments for this compound’s biochemical properties?

- Protocol clarity : Describe synthesis, purification, and characterization methods in detail (e.g., HPLC conditions, spectroscopic data) to enable replication .

- Controls and replicates : Include positive/negative controls and triplicate measurements to validate results.

- Data documentation : Use standardized formats for raw data (e.g., spectral peaks, inhibition curves) and store them in supplementary materials for peer review .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on this compound’s mechanisms?

Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or analytical techniques. Address these by:

- Triangulation : Cross-validate findings using orthogonal methods (e.g., crystallography for structure validation alongside molecular dynamics simulations) .

- Sensitivity analysis : Test how variables (e.g., pH, temperature) affect outcomes to identify critical experimental parameters .

- Meta-analysis : Statistically aggregate data from independent studies to identify consensus or outlier trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.